molecular formula C17H17Cl2NO2 B250350 2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)propanamide

Cat. No.: B250350
M. Wt: 338.2 g/mol
InChI Key: XILUPFKISHRLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)propanamide, commonly known as diclofop-methyl, is a selective herbicide that belongs to the aryloxyphenoxypropionate (AOPP) class. It is widely used in agriculture to control annual grass weeds in crops such as wheat, barley, and oats.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of annual grass weeds, including wild oats, foxtail, and barnyard grass. In addition, diclofop-methyl has been used in research studies to investigate the physiological and biochemical effects of herbicides on plants.

Mechanism of Action

Diclofop-methyl works by inhibiting the synthesis of fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. Specifically, diclofop-methyl targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of fatty acid synthesis, the disruption of cell membranes, and the induction of oxidative stress. In addition, diclofop-methyl has been shown to affect the photosynthetic process in plants, leading to reduced growth and yield.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a useful tool for studying the effects of herbicides on plants. Its selective activity against annual grass weeds makes it a valuable tool for investigating the biochemical and physiological effects of herbicides on crop plants. However, as with any herbicide, care must be taken when handling and using diclofop-methyl in lab experiments.

Future Directions

There are several areas of research that could benefit from further investigation into diclofop-methyl. These include the development of new formulations and delivery methods for diclofop-methyl, as well as the investigation of its effects on non-target organisms and the environment. Additionally, further research is needed to understand the mechanism of action of diclofop-methyl and its potential for use in integrated weed management strategies.
In conclusion, diclofop-methyl is a selective herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of fatty acid synthesis, which leads to the disruption of cell membranes and ultimately, plant death. Diclofop-methyl has a range of biochemical and physiological effects on plants, and is a valuable tool for investigating the effects of herbicides on crop plants. Further research is needed to understand the potential benefits and limitations of diclofop-methyl, and to develop new strategies for its use in agriculture.

Synthesis Methods

Diclofop-methyl is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with ethyl chloroformate to form 2-(2,4-dichlorophenoxy)ethyl chloroformate. This intermediate is then reacted with 2-ethylphenol to form diclofop-methyl.

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)propanamide

InChI

InChI=1S/C17H17Cl2NO2/c1-3-12-6-4-5-7-15(12)20-17(21)11(2)22-16-9-8-13(18)10-14(16)19/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

XILUPFKISHRLCE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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